molecular formula C16H22N2O2 B4512610 2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide

2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B4512610
M. Wt: 274.36 g/mol
InChI Key: PLTOPBXUHXVUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a methoxy group at the 7-position of the indole ring and an acetamide group attached to a 3-methylbutyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole core is then methoxylated at the 7-position using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Acetamide Formation: The methoxylated indole is then reacted with chloroacetyl chloride to introduce the acetamide group.

    Attachment of the 3-Methylbutyl Chain: Finally, the acetamide intermediate is reacted with 3-methylbutylamine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Hydroxylated indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(3-methylbutyl)acetamide: Lacks the methoxy group at the 7-position.

    2-(7-methoxy-1H-indol-1-yl)acetamide: Lacks the 3-methylbutyl chain.

    2-(7-methoxy-1H-indol-1-yl)-N-(2-methylpropyl)acetamide: Has a different alkyl chain.

Uniqueness

2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide is unique due to the presence of both the methoxy group and the 3-methylbutyl chain, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(7-methoxyindol-1-yl)-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12(2)7-9-17-15(19)11-18-10-8-13-5-4-6-14(20-3)16(13)18/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTOPBXUHXVUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC2=C1C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 4
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(7-methoxy-1H-indol-1-yl)-N-(3-methylbutyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.